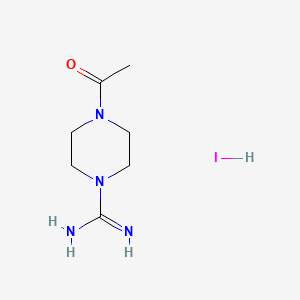

4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

In the first paper, a series of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines were synthesized by reacting N-(3-oxobutanoyl)pyrazine-2-carboxamide with urea/thiourea and an appropriate aldehyde in the presence of a catalytic amount of laboratory-made p-toluenesulfonic acid . This method could potentially be adapted for the synthesis of "4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide" by altering the starting materials and reaction conditions to fit the structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the first paper was confirmed using various spectral data, including IR, 1H NMR, mass spectra, and elemental analysis . These techniques are essential for determining the structure of organic compounds and could be employed to analyze the molecular structure of "4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide" as well.

Chemical Reactions Analysis

The synthesized pyrazine derivatives in the first paper were evaluated for their enzyme inhibitor activity, specifically against acetylcholinesterase (AChE) and butyl cholinesterase (BuChE) . The compounds exhibited a range of inhibitory activities, with one compound showing particularly high activity. This suggests that "4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide" could also be analyzed for similar biological activities, given its structural similarity to the compounds studied.

Physical and Chemical Properties Analysis

The second paper discusses the synthesis of pyrazine-containing acene molecules with high electron affinity, achieved through the introduction of an electron-deficient pyrazine moiety and electron-withdrawing dicarboximide groups . These molecules also exhibit thermal liquid crystalline behavior, which is significant for their application in organic optoelectronic devices. The physical and chemical properties of "4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide" could be inferred to some extent from these findings, particularly regarding its electron affinity and potential phase behavior.

Scientific Research Applications

Synthesis and Antiinflammatory Activity of Imidazolinyl-Pyrazole Derivatives

A study by Savelli et al. (1996) reported the synthesis of new imidazolinyl-pyrazoles, which exhibited significant antiinflammatory activity. This research highlights the potential of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide in developing antiinflammatory drugs.

α,β-Didehydroamino Acid Derivatives with Isoxazolyl or Pyrazolyl Moiety

Research by Vraniar et al. (2002) focused on the synthesis of α,β-didehydroamino acid derivatives containing an isoxazolyl or pyrazolyl ring. This study provides insight into how the 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide can be utilized for synthesizing complex molecules with potential biological applications.

Synthesis and Anticancer Activity of Tetralin-yl-Pyrazoline and Related Derivatives

Al-Abdullah (2011) in their research, Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives, discussed the creation of novel compounds with significant anticancer activity. This demonstrates the potential of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide in cancer research.

Synthesis of Pyrazine-2,3-Dicarbonitrile and 1,2,4-Triazine-5(4H)-One Derivatives

The study by Üngören et al. (2013) explored the reaction of furan-2,3-diones with derivatives leading to the formation of pyrazine-2,3-dicarbonitrile. This research signifies the potential of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide in developing herbicides and pesticides.

Fused Heterocyclic Systems Derived from Tetrahydrothiopyranones

El-Ghanam (2006), in their research on Fused Heterocyclic Systems Derived from 2,6-Diaryl-3,5-dibenzylidenetetrahydro-4H-thiopyran-4-ones, investigated the synthesis of thiopyrano[4,3-c]isoxazole and related compounds. This highlights the role of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide in synthesizing complex heterocyclic compounds.

Hydrophilic Pyrazine-Based Phosphane Ligands in Asymmetric Hydride Transfer

Nikishkin et al. (2013) studied Hydrophilic pyrazine-based phosphane ligands, revealing their utility in catalyzing hydrogenations of acetophenone. This showcases the usefulness of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide in catalytic processes.

Synthesis and Crystal Structure of Dihydropyrazole Derivatives

Xie et al. (2008) conducted a study on Synthesis and crystal structure of dihydropyrazole derivatives, focusing on the synthesis and structural analysis of 1-acetyl-3-aryl-5-dihydropyrazoles. This research points to the potential structural applications of 4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide in medicinal chemistry.

properties

IUPAC Name |

4-acetylpiperazine-1-carboximidamide;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O.HI/c1-6(12)10-2-4-11(5-3-10)7(8)9;/h2-5H2,1H3,(H3,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTZMPUYWAYGAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=N)N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15IN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594671 |

Source

|

| Record name | 4-Acetylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyltetrahydro-1(2H)-pyrazinecarboximidamide hydroiodide | |

CAS RN |

849776-26-7 |

Source

|

| Record name | 4-Acetylpiperazine-1-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.